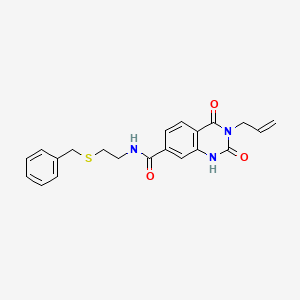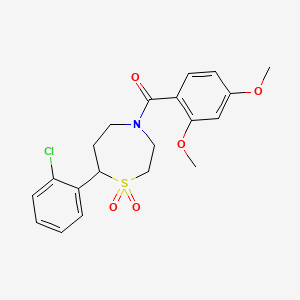
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone, also known as DPTI, is a synthetic compound that has been studied for its potential use as a therapeutic agent. It belongs to the thiazepane class of compounds and has been shown to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Oxidation Studies
Pseudomonas sp. strain NCIB 9816-4, through its naphthalene dioxygenase (NDO), shows an intriguing ability to oxidize toluene and other compounds to their alcohol and aldehyde derivatives, highlighting the potential application of naphthalene-related compounds in biocatalysis and environmental remediation. The study by Lee and Gibson (1996) explores this aspect in depth, shedding light on the possibilities of utilizing naphthalene derivatives in biochemical pathways (Lee & Gibson, 1996).
Anticancer Research
The synthesis and evaluation of 1,4‐Naphthoquinone derivatives, including those with naphthalene moieties, demonstrate significant cytotoxic activity against cancer cell lines, suggesting potential applications in cancer therapy. This is elaborated in the research by Ravichandiran et al. (2019), which also discusses the low toxicity of these compounds in normal human cells (Ravichandiran et al., 2019).
Chemical Synthesis
The synthesis of various chemical compounds, like 2,2‐Disubstituted 1,2‐Dihydro‐4‐phenylquinolines, involves using naphthalene derivatives. Walter's (1994) study on this topic provides insights into the mechanisms and applications of these chemical reactions in the broader field of organic chemistry (Walter, 1994).
Anticonvulsant Properties
Research on novel semicarbazones based 1,3,4-oxadiazoles, incorporating naphthalene derivatives, indicates their potential in developing anticonvulsant medications. Rajak et al. (2010) delve into the pharmacophoric model of these compounds, which could be crucial in understanding and developing new treatments for epilepsy (Rajak et al., 2010).
Materials Science Applications
Naphthalene derivatives are also significant in materials science, particularly in developing new materials with unique optical and thermal properties. Shruthi et al. (2019) discuss the synthesis and characterization of a novel heterocyclic compound incorporating a naphthalene moiety, highlighting its potential applications in materials science (Shruthi et al., 2019).
Propriétés
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c25-23(17-20-11-6-10-18-7-4-5-12-21(18)20)24-14-13-22(28(26,27)16-15-24)19-8-2-1-3-9-19/h1-12,22H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUSSOJWSLOKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-difluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2735293.png)


![2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid](/img/structure/B2735299.png)
![4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine](/img/structure/B2735300.png)


![5-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2735306.png)


![4-(N,N-dimethylsulfamoyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2735310.png)
![[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/no-structure.png)
